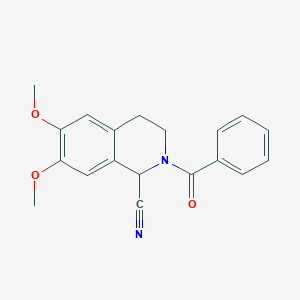

6,7-Dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-Dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6,7-Dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

- Molecular Formula : C17H18N2O3

- Molecular Weight : 322.4 g/mol

- CAS Number : 1745-07-9

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes the formation of the tetrahydroisoquinoline core followed by the introduction of methoxy and carbonyl groups.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various derivatives of tetrahydroisoquinoline compounds, including 6,7-Dimethoxy derivatives. Notably, a study reported that certain derivatives exhibited significant activity against K562 cell lines in vitro. The IC50 values for selected compounds were found to be as low as 0.65 μM, indicating potent anticancer properties compared to standard chemotherapeutic agents like verapamil .

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| 6e | 0.66 | Comparable to verapamil |

| 6h | 0.65 | Comparable to verapamil |

| 7c | 0.96 | Comparable to verapamil |

The mechanism by which these compounds exert their anticancer effects is primarily through the modulation of multidrug resistance (MDR) pathways in cancer cells. By inhibiting P-glycoprotein activity, these compounds can enhance the efficacy of conventional chemotherapeutics and potentially overcome resistance in cancer treatment .

Neuroprotective Effects

Another area of research has focused on the neuroprotective effects of tetrahydroisoquinoline derivatives. Preliminary findings suggest that these compounds may have a role in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Study on Cytotoxicity

In a comparative study involving various tetrahydroisoquinoline derivatives, researchers synthesized multiple analogs and tested their cytotoxicity against different cancer cell lines. The findings indicated that structural modifications significantly influenced biological activity. For example, the introduction of specific substituents at the 2-position enhanced cytotoxic effects while maintaining low toxicity to normal cells .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that tetrahydroisoquinoline derivatives exhibit favorable absorption and distribution characteristics in vivo. Toxicological assessments revealed that while some derivatives showed promising anticancer activities, they also posed risks for toxicity at higher concentrations. Thus, dose optimization is crucial for therapeutic applications .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that isoquinoline derivatives exhibit significant anticancer properties. For instance, 6,7-dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile has been studied for its ability to inhibit the proliferation of cancer cells. A study demonstrated that this compound induced apoptosis in various cancer cell lines through the activation of caspase pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage. In vitro studies revealed that it could reduce reactive oxygen species (ROS) levels in neuronal cultures . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Organic Synthesis Applications

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various coupling reactions to form new carbon-carbon bonds. For example, it has been successfully incorporated into multi-step synthetic pathways to produce novel isoquinoline derivatives with enhanced biological activity .

Reagent in Chemical Reactions

The compound can act as a reagent in phenyl-carbonyl coupling reactions. Research indicates that it can facilitate the formation of carbon-carbon bonds under mild conditions, making it a valuable tool for chemists seeking to synthesize complex organic frameworks efficiently .

Material Science Applications

Photonic Materials

Recent studies have explored the use of this compound in the development of photonic materials. Its unique optical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to absorb light and convert it into electrical energy presents opportunities for enhancing the efficiency of solar cells .

Polymerization Initiators

The compound has also been investigated as a potential photoinitiator in polymer chemistry. Its effectiveness in initiating polymerization reactions under UV light makes it a candidate for use in creating advanced polymeric materials with tailored properties .

Data Table: Summary of Applications

Propriétés

IUPAC Name |

2-benzoyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-23-17-10-14-8-9-21(19(22)13-6-4-3-5-7-13)16(12-20)15(14)11-18(17)24-2/h3-7,10-11,16H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUZEIPCMWBNCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.